molecular formula C10H13BrO B15318896 2-(2-Bromophenyl)-2-methylpropan-1-ol

2-(2-Bromophenyl)-2-methylpropan-1-ol

Cat. No.: B15318896
M. Wt: 229.11 g/mol
InChI Key: QHBKDZMVUSVCNJ-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-2-methylpropan-1-ol is an organic compound characterized by a brominated phenyl group attached to a methylpropanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-2-methylpropan-1-ol typically involves the bromination of 2-methylpropan-1-ol followed by a coupling reaction with a brominated phenyl group. One common method involves the use of bromine in the presence of a catalyst to achieve the desired bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Bromophenyl)-2-methylpropan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The brominated phenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and biological outcomes.

Comparison with Similar Compounds

    2-(2-Bromophenyl)ethylamine: Another brominated phenyl compound with different functional groups.

    2-Bromo-4-methylphenol: A brominated phenol with distinct chemical properties.

    2-Bromo-4-tert-butylphenol: A brominated phenol with a tert-butyl group.

Uniqueness: 2-(2-Bromophenyl)-2-methylpropan-1-ol is unique due to its specific combination of a brominated phenyl group and a methylpropanol structure

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

2-(2-bromophenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H13BrO/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-6,12H,7H2,1-2H3

InChI Key

QHBKDZMVUSVCNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=CC=CC=C1Br

Origin of Product

United States

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